methyl (2E)-2-(4-chlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 1,5-dimethyl-1H-pyrazole, and other reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and pyrazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of METHYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups and molecular framework makes it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19ClN4O3S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
methyl (2E)-2-[(4-chlorophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H19ClN4O3S/c1-11-17(20(28)29-4)18(15-10-23-25(3)12(15)2)26-19(27)16(30-21(26)24-11)9-13-5-7-14(22)8-6-13/h5-10,18H,1-4H3/b16-9+ |
InChI Key |
BJZAIVHONWYVSZ-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Origin of Product |
United States |
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